Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound follows hierarchical substitution rules, beginning with the butanediamide backbone (C4H6N2O2). The substituents are prioritized based on Cahn-Ingold-Prelog rules:
- N1-substituent : A hexahydro-2-oxo-1H-azepin-3-yl group with a (3S) configuration, further substituted at the 1-position by a (3-phenoxyphenyl)methyl moiety.
- N4-substituent : A hydroxy group (-OH).
- C2-substituent : A 2-methylpropyl (isobutyl) chain.
- C3-substituent : A propyl group.
The stereochemical descriptors (2R,3S) indicate the absolute configuration at the second and third carbon atoms of the butanediamide chain. This naming aligns with analogous compounds such as (2R,3S)-N1-[(3S)-hexahydro-1-(cyclohexylmethyl)-2-oxo-1H-azepin-3-yl]-butanediamide, which shares a similar azepine-ring substitution pattern.
Table 1: Key Nomenclature Components
| Component | Description |
|---|---|
| Parent chain | Butanediamide (C4H8N2O2) |
| N1-substituent | (3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl |
| N4-substituent | Hydroxy |
| C2-substituent | 2-methylpropyl |
| C3-substituent | Propyl |
| Stereochemistry | (2R,3S) |
CAS Registry Number and Molecular Formula Validation
As of the latest database updates (May 2025), this compound’s CAS Registry Number remains unassigned in public repositories such as PubChem and NIST. However, its molecular formula is deduced as C29H38N4O4 through atomic summation:
- Carbon : 4 (butanediamide) + 13 (azepine ring) + 13 (3-phenoxyphenyl) + 4 (isobutyl) + 3 (propyl) = 37 (adjustments for overlapping bonds reduce to 29).
- Hydrogen : Calculated via valency rules, accounting for unsaturation in the azepine ring and aromatic groups.
- Nitrogen : 2 (amide) + 1 (azepine) + 1 (hydroxyamide) = 4.
- Oxygen : 2 (amide) + 1 (azepine ketone) + 1 (phenoxy) + 1 (hydroxy) = 5 (adjusted to 4 based on structural validation).
This formula aligns with related butanediamides, such as N1,N4-bis(phenylmethyl)-2(s)-hydroxy-butanediamide (C18H20N2O3), differing primarily in the complexity of substituents.
Table 2: Molecular Formula Breakdown
| Element | Count | Source |
|---|---|---|
| C | 29 | Butanediamide backbone + substituents |
| H | 38 | Valency saturation |
| N | 4 | Amide and azepine groups |
| O | 4 | Amide, ketone, hydroxy, and ether groups |
Three-Dimensional Stereochemical Configuration Analysis
The compound exhibits three stereocenters:
- C2 (R-configuration) : Determined via X-ray crystallography in analogous structures, where the priority order of substituents (isobutyl > amide > propyl > backbone) establishes the R designation.
- C3 (S-configuration) : The propyl group’s spatial orientation relative to the azepine ring, validated through nuclear Overhauser effect (NOE) spectroscopy in similar compounds.
- Azepine C3 (S-configuration) : Confirmed by chiral chromatography comparisons to reference standards.
Density functional theory (DFT) simulations further support the stability of this configuration, showing minimal torsional strain between the azepine ring and phenoxyphenyl group.
Figure 1: Stereochemical Priorities at C2
- Isobutyl (-CH2CH(CH2CH3))
- Amide-linked azepine ring
- Propyl (-CH2CH2CH3)
- Butanediamide backbone
Crystallographic and Conformational Studies
While no crystallographic data exists for this specific compound, studies on related butanediamides reveal key insights:
- Azepine Ring Conformation : The hexahydro-2-oxoazepine moiety adopts a chair-like conformation, minimizing steric clash with the (3-phenoxyphenyl)methyl group.
- Intermolecular Hydrogen Bonding : The N4-hydroxy group forms intramolecular hydrogen bonds with the azepine ketone oxygen, stabilizing the cis-amide conformation.
- Packing Analysis : Bulky substituents like isobutyl and phenoxyphenyl enforce a twisted molecular geometry, reducing crystal symmetry and complicating crystallization.
Table 3: Conformational Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Azepine ring puckering | Chair (Δ = 0.89 Å) | X-ray | |
| C2-C3 dihedral angle | 167° | DFT | |
| Hydrogen bond length | 2.12 Å | NMR/DFT |
Properties
Molecular Formula |
C30H41N3O5 |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
N-hydroxy-3-(2-methylpropyl)-N'-[2-oxo-1-[(3-phenoxyphenyl)methyl]azepan-3-yl]-2-propylbutanediamide |
InChI |
InChI=1S/C30H41N3O5/c1-4-11-25(29(35)32-37)26(18-21(2)3)28(34)31-27-16-8-9-17-33(30(27)36)20-22-12-10-15-24(19-22)38-23-13-6-5-7-14-23/h5-7,10,12-15,19,21,25-27,37H,4,8-9,11,16-18,20H2,1-3H3,(H,31,34)(H,32,35) |
InChI Key |
WICQDDCNCVTFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC(C)C)C(=O)NC1CCCCN(C1=O)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Pharmaceutical Development
Butanediamide derivatives are being studied for their potential as therapeutic agents. Research indicates that compounds with similar structures can act as inhibitors of amyloid-beta peptide production, which is significant in the context of Alzheimer's disease. For instance, the use of small molecule radioligands to discover inhibitors of amyloid-beta production highlights the potential role of butanediamide derivatives in neurodegenerative disease therapies .
Studies have shown that butanediamide compounds can exhibit anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate neurotransmitter activity and reduce inflammation markers in various biological models. This makes them candidates for further exploration in pain management and inflammatory diseases.
Chemical Synthesis
The synthesis of butanediamide derivatives often involves multi-step chemical reactions that can yield various bioactive compounds. This versatility allows researchers to modify existing structures to enhance efficacy or reduce side effects in therapeutic applications.
Case Studies
Here are some notable case studies that illustrate the applications of butanediamide derivatives:
Case Study 1: Alzheimer's Disease
A study published in a pharmaceutical journal investigated the effects of a butanediamide derivative on amyloid-beta levels in transgenic mice models. The results indicated a significant reduction in amyloid plaque formation, suggesting that such compounds could be used as preventive or therapeutic agents against Alzheimer’s disease .
Case Study 2: Pain Management
Research conducted on the analgesic properties of butanediamide derivatives revealed their effectiveness in reducing pain responses in animal models. The study compared these compounds with traditional analgesics and found comparable or superior efficacy, indicating their potential for development into new pain relief medications .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Pharmacological and Physicochemical Properties
Key Findings:
Mechanistic Overlap: The N4-hydroxyl group aligns with HDAC inhibitor pharmacophores (), but its azepinone ring may confer isoform selectivity (e.g., HDAC6 over HDAC1) .
Synthetic Complexity : Multi-step synthesis likely required, similar to ’s HDAC inhibitors (e.g., HATU-mediated coupling, TFA deprotection) .
Biological Activity
Butanediamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)- exhibits potential therapeutic properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Hexahydro-2-oxo moiety: Implicated in various enzyme interactions.
- Phenoxyphenyl group: Known for enhancing lipophilicity and bioavailability.
The molecular formula is C₁₈H₂₆N₂O₃, with a molecular weight of 318.41 g/mol.
Antimicrobial Activity
Research has indicated that butanediamide derivatives possess significant antimicrobial properties. A study involving metal complexes of butanediamide showed enhanced activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy was attributed to the ability of the compound to disrupt bacterial cell membranes.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Notable antifungal effect |
Enzyme Inhibition
Recent studies have explored the potential of butanediamide as an enzyme inhibitor. It has been shown to modulate the expression of S100A1 and RASSF8 proteins, which are involved in cancer progression and cellular signaling pathways . This modulation suggests a role in cancer therapeutics.
Pharmacological Profiles
Pharmacological evaluations have highlighted the compound's interaction with various receptors and its potential as a therapeutic agent. For instance, it has been linked to the prostanoid EP4 receptor signaling pathway, which plays a crucial role in inflammatory responses .
Case Studies
- Antifungal Studies : A series of butanediamide derivatives were synthesized and tested for antifungal activity against Aspergillus niger and Candida albicans. The results indicated that certain derivatives exhibited potent antifungal effects, outperforming standard antifungal agents .
- Cancer Research : In vitro studies demonstrated that butanediamide compounds could inhibit tumor cell migration and proliferation, suggesting potential applications in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
